Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate

Description

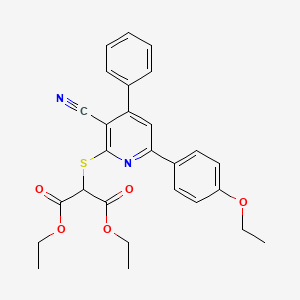

Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate is a structurally complex malonate ester derivative featuring a pyridine core substituted with a cyano group (‑CN), a 4-ethoxyphenyl ring, and a phenyl ring. The malonate moiety is attached via a thioether (‑S‑) linkage at the pyridine’s 2-position.

Properties

Molecular Formula |

C27H26N2O5S |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

diethyl 2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanylpropanedioate |

InChI |

InChI=1S/C27H26N2O5S/c1-4-32-20-14-12-19(13-15-20)23-16-21(18-10-8-7-9-11-18)22(17-28)25(29-23)35-24(26(30)33-5-2)27(31)34-6-3/h7-16,24H,4-6H2,1-3H3 |

InChI Key |

NJSBZQWARCLLNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridine-2-thiol with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, potentially affecting various biochemical pathways. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate is compared below with structurally analogous malonate derivatives. Key differences lie in substituent patterns, linkage types, and supplier availability.

Table 1: Structural and Commercial Comparison of Malonate Derivatives

Structural and Electronic Differences

Linkage Type: The target compound’s thioether linkage (‑S‑) contrasts with the methyl (‑CH₂‑) or methyleneamine (‑CH=N‑) bridges in analogs. Thioethers are less polarizable than oxygen-based ethers but may confer higher metabolic stability compared to amine-linked derivatives.

The cyano group at the pyridine’s 3-position is common across analogs, suggesting a shared role in modulating electron density or serving as a synthetic handle for further functionalization.

Notes on Methodology and Limitations

Data Gaps : Absence of explicit CAS numbers, melting points, or solubility data limits quantitative comparisons. Further experimental studies are needed to correlate structural features with physicochemical properties.

Biological Activity

Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate is a complex organic compound with significant potential in medicinal chemistry, characterized by its unique structural features. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C27H26N2O5S and a molecular weight of approximately 490.6 g/mol. The compound features a malonate moiety linked to a thioether and a pyridine derivative, with multiple functional groups such as cyano, ethoxy, and phenyl groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Cytotoxicity : Compounds containing α,β-unsaturated carbonyl groups have shown significant cytotoxic effects against human cancer cell lines. This compound may exhibit similar properties due to its electrophilic nature, which can interact with nucleophilic sites in proteins and nucleic acids .

- Anticancer Potential : The structural complexity of this compound suggests it may induce apoptosis in cancer cells. Analogous compounds have demonstrated the ability to cause cell death in colorectal carcinoma cells through apoptotic pathways .

Case Studies and Research Findings

- Cytotoxic Mechanisms : A study on related α,β-unsaturated carbonyl compounds indicated that their cytotoxic effects are mediated through reactions with thiols in cellular environments, leading to protein cross-linking and subsequent cell death . This mechanism may be relevant for this compound.

-

Comparative Analysis of Similar Compounds : A table summarizing the biological activities of structurally similar compounds highlights the potential of this compound:

The unique combination of thioether linkage and pyridine structure in this compound may enhance its biological activity compared to simpler analogs.

Compound Name Structure Features Biological Activity Diethyl 2-(3-chloropyridin-2-yl)malonate Chloropyridine moiety Antimicrobial Diethyl 2-(4-methoxyphenyl)malonate Methoxy group Anticancer Diethyl 2-(2-cyanoethyl)malonate Cyanoethyl group Antiviral

Potential Applications

Given its promising biological activity, this compound could have several applications in medicinal chemistry:

- Cancer Therapeutics : Its ability to induce apoptosis suggests potential use as an anticancer agent.

- Antimicrobial Agents : Similar compounds have demonstrated antimicrobial properties, indicating potential for development in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.